Dazadrol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

47029-84-5 |

|---|---|

Molekularformel |

C15H14ClN3O |

Molekulargewicht |

287.74 g/mol |

IUPAC-Name |

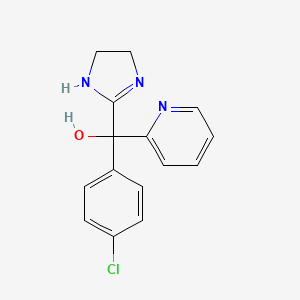

(4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol |

InChI |

InChI=1S/C15H14ClN3O/c16-12-6-4-11(5-7-12)15(20,14-18-9-10-19-14)13-3-1-2-8-17-13/h1-8,20H,9-10H2,(H,18,19) |

InChI-Schlüssel |

DITYEPYMBCHKLF-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O |

Kanonische SMILES |

C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O |

Andere CAS-Nummern |

47029-84-5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Dazadrol (Sch 12650) on Norepinephrine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazadrol (Sch 12650) is a synthetic compound developed in the 1960s that has been identified as a norepinephrine reuptake inhibitor. This guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with the norepinephrine transporter (NET). Due to the historical nature of the primary research, this document synthesizes the available information and outlines the likely experimental protocols used to characterize this compound. While precise quantitative data from the initial studies remains largely inaccessible in modern databases, this guide provides a framework for understanding this compound's pharmacological profile and the methodologies for evaluating similar compounds.

Introduction

This compound, also known by its developmental code Sch 12650, is a pyridinemethanol derivative developed by Schering Corp.[1]. Early pharmacological studies identified its primary mechanism of action as the inhibition of noradrenaline (norepinephrine) reuptake, which leads to increased concentrations of norepinephrine in the synaptic cleft[1]. This action is the basis for its potential antidepressant effects[1]. This technical guide consolidates the available knowledge on this compound's interaction with the norepinephrine transporter, providing insights for researchers in pharmacology and drug development.

Core Mechanism of Action: Norepinephrine Transporter Inhibition

The principal pharmacological effect of this compound is the blockade of the norepinephrine transporter (NET). The NET is a crucial membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, this compound increases the dwell time and concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound blocks the norepinephrine transporter (NET) on the presynaptic neuron, preventing the reuptake of norepinephrine from the synaptic cleft. This leads to an increased concentration of norepinephrine available to bind to postsynaptic adrenergic receptors.

Quantitative Pharmacological Data

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| This compound (Sch 12650) | Norepinephrine Transporter (NET) | Radioligand Binding Assay | Data not available | Data not available | Lippmann, 1970; Schmitt, 1971 |

| This compound (Sch 12650) | Norepinephrine Transporter (NET) | Norepinephrine Uptake Assay | Data not available | Data not available | Lippmann, 1970; Schmitt, 1971 |

Experimental Protocols

The following sections detail the likely experimental methodologies that would have been employed in the 1970s to characterize the norepinephrine reuptake inhibitory activity of this compound (Sch 12650). These protocols are based on standard pharmacological practices of the era for assessing monoamine transporter function.

Radioligand Binding Assay for Norepinephrine Transporter

This assay would have been used to determine the binding affinity (Ki) of this compound for the norepinephrine transporter.

Objective: To quantify the affinity of this compound for the NET by measuring its ability to displace a radiolabeled ligand specifically bound to the transporter.

Materials:

-

Biological Material: Rat brain tissue homogenates (specifically from regions rich in noradrenergic neurons, such as the hypothalamus or cortex).

-

Radioligand: A tritiated NET-selective radioligand, such as [³H]-nisoxetine or [³H]-desipramine.

-

Test Compound: this compound (Sch 12650) at various concentrations.

-

Non-specific Binding Control: A high concentration of a known NET inhibitor (e.g., desipramine) to determine non-specific binding.

-

Buffers and Reagents: Appropriate buffer solutions (e.g., Tris-HCl with ions like Na+, K+, and Cl-), scintillation fluid.

-

Equipment: Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter.

Methodology:

-

Membrane Preparation: Rat brain tissue is homogenized in ice-cold buffer and centrifuged to pellet the cell membranes containing the norepinephrine transporters. The pellet is washed and resuspended to a specific protein concentration.

-

Binding Reaction: The membrane preparation is incubated in assay tubes with the radioligand at a fixed concentration and varying concentrations of this compound. A set of tubes containing the radioligand and a high concentration of a non-specific binding agent is also prepared.

-

Incubation: The reaction tubes are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of this compound, which can be converted to a Ki value using the Cheng-Prusoff equation.

Workflow Diagram:

Caption: A typical workflow for a radioligand binding assay to determine the affinity of a compound for the norepinephrine transporter.

In Vitro Norepinephrine Uptake Inhibition Assay

This functional assay would have been used to measure the potency (IC50) of this compound in inhibiting the reuptake of norepinephrine into synaptosomes.

Objective: To determine the functional potency of this compound in blocking the transport of norepinephrine into nerve terminals.

Materials:

-

Biological Material: Synaptosomes prepared from rat brain tissue (e.g., hypothalamus or cortex).

-

Radiolabeled Substrate: [³H]-Norepinephrine.

-

Test Compound: this compound (Sch 12650) at various concentrations.

-

Uptake Buffer: Krebs-Ringer bicarbonate buffer or similar physiological salt solution.

-

Equipment: Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter.

Methodology:

-

Synaptosome Preparation: Rat brain tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosome fraction.

-

Pre-incubation: Synaptosomes are pre-incubated in the uptake buffer with varying concentrations of this compound or vehicle.

-

Uptake Initiation: [³H]-Norepinephrine is added to initiate the uptake reaction. The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer to remove extracellular [³H]-Norepinephrine.

-

Quantification: The amount of [³H]-Norepinephrine taken up by the synaptosomes is determined by liquid scintillation counting of the filters.

-

Data Analysis: The percentage inhibition of norepinephrine uptake at each concentration of this compound is calculated relative to the control (vehicle-treated) samples. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Workflow Diagram:

Caption: A standard workflow for an in vitro norepinephrine uptake inhibition assay using synaptosomes.

Conclusion

References

(4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol synthesis

An In-depth Technical Guide on the Synthesis of (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol

Abstract

This technical guide outlines a proposed synthetic pathway for the novel compound (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol, a potential analog of the α-adrenergic antagonist, phentolamine. The synthesis is designed for researchers, scientists, and professionals in drug development, providing a comprehensive, step-by-step methodology. The proposed route involves the synthesis of a key ketone intermediate, (4-chlorophenyl)(pyridin-2-yl)methanone, followed by a nucleophilic addition of a lithiated N-protected imidazoline, and subsequent deprotection to yield the target tertiary alcohol. This document provides detailed experimental protocols, tabulated data for key reactions, and visualizations of the synthetic workflow and a relevant biological pathway to contextualize the compound's potential application.

Introduction

The target molecule, (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol, shares structural motifs with phentolamine, a known non-selective α-adrenergic receptor antagonist.[1][2] Phentolamine and its analogs are of significant interest in pharmacology for their potential therapeutic applications, including the management of hypertensive crises and other cardiovascular conditions.[3][4][5] The synthesis of novel analogs is a key strategy in the discovery of compounds with improved potency, selectivity, or pharmacokinetic profiles.[1] This guide details a plausible and robust synthetic route to the title compound, leveraging established chemical transformations.

Retrosynthetic Analysis

The proposed synthesis of the target tertiary alcohol is approached through a retrosynthetic analysis that disconnects the molecule at the carbon-carbon bond formed in the final step. The most strategic disconnection is between the imidazoline C2 carbon and the carbinol center. This leads to a key ketone intermediate, (4-chlorophenyl)(pyridin-2-yl)methanone, and a 2-lithiated imidazoline nucleophile. The ketone itself can be synthesized from commercially available starting materials.

Diagram of Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Workflow

The forward synthesis consists of four main stages:

-

Synthesis of the Ketone Intermediate: Oxidation of 2-(4-chlorobenzyl)pyridine to yield (4-chlorophenyl)(pyridin-2-yl)methanone.

-

Protection of the Imidazoline: N-protection of 4,5-dihydro-1H-imidazole with a tert-butoxycarbonyl (Boc) group to facilitate selective lithiation.

-

Nucleophilic Addition: Lithiation of the N-Boc-imidazoline and its subsequent reaction with the ketone intermediate to form the protected tertiary alcohol.

-

Deprotection: Removal of the Boc protecting group to yield the final product, (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol.

Diagram of Synthetic Workflow

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocols

Stage 1: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanone

This procedure is adapted from established oxidation methods for similar substrates.[6]

-

Reaction Setup: To a solution of 2-(4-chlorobenzyl)pyridine (1 equivalent) in water, add potassium permanganate (KMnO₄, 1.5 equivalents) portion-wise.

-

Reaction Conditions: Heat the mixture to 85-95°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and quench with a small amount of methanol. Filter the mixture to remove manganese dioxide.

-

Extraction and Purification: Extract the aqueous filtrate with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization from petroleum ether to obtain the pure ketone.

Stage 2: Synthesis of 1-(tert-butoxycarbonyl)-4,5-dihydro-1H-imidazole

-

Reaction Setup: Dissolve 4,5-dihydro-1H-imidazole (1 equivalent) in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and triethylamine (1.2 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

Workup and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The resulting crude N-Boc-imidazoline is often of sufficient purity for the next step.

Stage 3: Synthesis of tert-butyl 2-((4-chlorophenyl)(hydroxy)(pyridin-2-yl)methyl)-4,5-dihydro-1H-imidazole-1-carboxylate

-

Lithiation: Dissolve N-Boc-imidazoline (1.2 equivalents) in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium (n-BuLi, 1.2 equivalents) dropwise and stir for 1 hour at this temperature.

-

Nucleophilic Addition: Add a solution of (4-chlorophenyl)(pyridin-2-yl)methanone (1 equivalent) in anhydrous THF dropwise to the lithiated imidazoline solution at -78°C.

-

Reaction Quench: Allow the reaction to stir at -78°C for 2-3 hours, then warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

Stage 4: Synthesis of (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol

-

Deprotection: Dissolve the protected tertiary alcohol from Stage 3 (1 equivalent) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 equivalents) and stir at room temperature for 2-4 hours.

-

Workup: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product into DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final compound by column chromatography or recrystallization to yield the target molecule.

Data Presentation

Table 1: Summary of Reagents and Conditions for Key Synthetic Steps

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | 2-(4-chlorobenzyl)pyridine | KMnO₄ | Water | 85-95 | 4-6 | 80-90 |

| 3 | N-Boc-imidazoline, Ketone | n-BuLi | THF | -78 | 2-3 | 60-75 |

| 4 | Protected Tertiary Alcohol | TFA | DCM | Room Temp. | 2-4 | 85-95 |

Visualization of Adrenergic Signaling Pathway

Given the structural similarity of the target compound to phentolamine, it is hypothesized to interact with α-adrenergic receptors. The following diagram illustrates the general signaling pathway of α1-adrenergic receptors, a common target for such molecules.

Caption: Simplified α1-adrenergic receptor signaling pathway.

Conclusion

This guide presents a comprehensive and technically detailed synthetic route for (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol. By adapting established methodologies for the synthesis of the key ketone intermediate and employing a lithiated imidazoline for nucleophilic addition, this pathway offers a viable strategy for accessing this novel phentolamine analog. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of new α-adrenergic receptor modulators. Further optimization of reaction conditions and thorough characterization of intermediates and the final product will be essential for successful implementation.

References

- 1. Bioisosteric phentolamine analogs as potent alpha-adrenergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phentolamine synthesis - chemicalbook [chemicalbook.com]

- 3. CN101463009A - Method for synthesizing phentolamine mesylate - Google Patents [patents.google.com]

- 4. CN115368310B - Method for synthesizing phentolamine mesylate - Google Patents [patents.google.com]

- 5. CN115368310A - Method for synthesizing phentolamine mesylate - Google Patents [patents.google.com]

- 6. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]

Dazadrol (CAS 47029-84-5): A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazadrol (CAS 47029-84-5) is a synthetic compound classified as a pyridinemethanol derivative. Developed in the 1970s, it has been investigated for its potential as an antidepressant. The primary mechanism of action of this compound is the inhibition of noradrenaline (norepinephrine) reuptake, which leads to increased concentrations of this neurotransmitter in the synaptic cleft. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, general experimental protocols for their determination, a plausible synthetic route, and a visualization of its targeted signaling pathway.

Physicochemical Properties of this compound

Quantitative data for the physicochemical properties of this compound are limited, with most available information being predicted values. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄ClN₃O | - |

| Molar Mass | 287.75 g/mol | [1] |

| CAS Number | 47029-84-5 | [1] |

| IUPAC Name | (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-ylmethanol | [1] |

| SMILES | C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O | [1] |

| InChI | InChI=1S/C15H14ClN3O/c16-12-6-4-11(5-7-12)15(20,14-18-9-10-19-14)13-3-1-2-8-17-13/h1-8,20H,9-10H2,(H,18,19) | [1] |

| Predicted Boiling Point | 529.7 ± 50.0 °C | |

| Predicted Density | 1.34 ± 0.1 g/cm³ | |

| Predicted pKa | 9.79 ± 0.29 | |

| Predicted LogP | Not available | - |

| Water Solubility | Not available | - |

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for this compound is scarce, the following are standard methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs).

Melting Point Determination

The melting point of a solid API is a crucial indicator of purity and is typically determined using a melting point apparatus.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded as the melting point.

Boiling Point Determination

For liquid compounds or those that can be safely heated to their boiling point without decomposition, the boiling point is determined.

Methodology:

-

A small volume of the substance is placed in a test tube with a boiling chip.

-

A thermometer is positioned with its bulb just above the liquid surface.

-

The test tube is heated, and the temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For pharmaceutical compounds, it is often determined by potentiometric titration or UV-Vis spectrophotometry.

Methodology (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

The pKa is determined from the inflection point of the resulting titration curve.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The shake-flask method is a common technique for its determination.

Methodology:

-

A solution of the compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken until equilibrium is reached.

-

The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Water Solubility Determination

Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability.

Methodology:

-

An excess amount of the solid compound is added to a known volume of water at a specific temperature.

-

The mixture is agitated until equilibrium is achieved (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

Synthesis and Characterization Workflow

A plausible synthetic route for this compound, a pyridinemethanol derivative, would involve the reaction of a pyridine-based precursor with an organometallic reagent.

Plausible Synthetic Workflow:

Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the synthesized this compound by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the this compound molecule, such as the O-H stretch of the alcohol and C-N bonds of the pyridine and imidazoline rings.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final compound.

Mechanism of Action: Noradrenaline Reuptake Inhibition

This compound functions as a noradrenaline reuptake inhibitor. In the central nervous system, noradrenaline is released from presynaptic neurons into the synaptic cleft, where it binds to adrenergic receptors on the postsynaptic neuron, propagating a nerve signal. The action of noradrenaline is terminated by its reuptake into the presynaptic neuron via the norepinephrine transporter (NET). This compound blocks this transporter, leading to an accumulation of noradrenaline in the synaptic cleft and enhanced neurotransmission.

Conclusion

References

In Vitro Characterization of Dazadrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dazadrol is a pyridinemethanol derivative that has been investigated for its effects on the central nervous system.[1] Its primary established mechanism of action is the inhibition of norepinephrine reuptake, a key process in regulating noradrenergic signaling.[1] By blocking the norepinephrine transporter (NET), this compound increases the extracellular levels of norepinephrine, which is a well-established therapeutic strategy for depression and other neurological disorders. Given the structural and functional similarities between monoamine transporters, it is also crucial to characterize the activity of such compounds at the dopamine transporter (DAT) to understand their full pharmacological profile, including potential for off-target effects or a dual-action mechanism.

This guide outlines the essential in vitro assays for a thorough characterization of this compound's interaction with monoamine transporters.

Mechanism of Action: Monoamine Reuptake Inhibition

Norepinephrine and dopamine are catecholamine neurotransmitters that play critical roles in mood, attention, motivation, and executive function. Their signaling is terminated by reuptake from the synaptic cleft into the presynaptic neuron via their respective transporters, NET and DAT.

This compound, as a norepinephrine reuptake inhibitor, is presumed to bind to the norepinephrine transporter, thereby blocking the reabsorption of norepinephrine from the synapse. This leads to an accumulation of norepinephrine in the synaptic cleft, enhancing and prolonging its signaling effects on postsynaptic adrenergic receptors.

Data Presentation: A Framework for Quantitative Analysis

A comprehensive in vitro characterization of this compound would involve determining its binding affinity (Ki) and functional potency (IC50) at both the norepinephrine and dopamine transporters. The following tables provide a template for presenting such quantitative data, with example values typical for selective and dual-action reuptake inhibitors.

Table 1: Binding Affinity of this compound at Human Monoamine Transporters

| Target | Radioligand | Ki (nM) |

| Norepinephrine Transporter (hNET) | [³H]-Nisoxetine | Data Not Available |

| Dopamine Transporter (hDAT) | [³H]-WIN 35,428 | Data Not Available |

| Serotonin Transporter (hSERT) | [³H]-Paroxetine | Data Not Available |

Table 2: Functional Inhibition of Monoamine Uptake by this compound

| Assay | IC50 (nM) |

| [³H]-Norepinephrine Uptake Inhibition (hNET) | Data Not Available |

| [³H]-Dopamine Uptake Inhibition (hDAT) | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize this compound.

Radioligand Binding Assay for NET and DAT Affinity

This assay determines the binding affinity (Ki) of this compound for the norepinephrine and dopamine transporters by measuring its ability to compete with a radiolabeled ligand.

4.1.1. Materials

-

Membrane Preparations: Membranes from cells stably expressing human NET (hNET) or human DAT (hDAT), or rodent brain regions rich in these transporters (e.g., frontal cortex for NET, striatum for DAT).

-

Radioligands: [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known potent inhibitor (e.g., Desipramine for NET, GBR12909 for DAT).

-

Instrumentation: 96-well plates, filtration apparatus, liquid scintillation counter.

4.1.2. Procedure

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the membrane preparation, assay buffer, and either this compound, buffer (for total binding), or non-specific binding control.

-

Add the radioligand at a concentration near its Kd.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

4.1.3. Data Analysis

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Uptake Assay for NET and DAT Functional Inhibition

This functional assay measures the ability of this compound to inhibit the uptake of radiolabeled norepinephrine or dopamine into isolated nerve terminals (synaptosomes).

4.2.1. Materials

-

Synaptosome Preparations: Freshly prepared synaptosomes from rodent brain regions (e.g., frontal cortex for NET, striatum for DAT).

-

Radiolabeled Substrates: [³H]-Norepinephrine or [³H]-Dopamine.

-

Assay Buffer: Krebs-Ringer-HEPES buffer containing pargyline (to inhibit monoamine oxidase) and ascorbic acid (as an antioxidant).

-

Test Compound: this compound.

-

Non-specific Uptake Control: A known potent inhibitor (e.g., Desipramine for NET, Nomifensine for DAT) or incubation at 4°C.

-

Instrumentation: Centrifuge, water bath, liquid scintillation counter.

4.2.2. Procedure

-

Prepare synaptosomes by homogenizing brain tissue in sucrose buffer followed by differential centrifugation.

-

Pre-incubate aliquots of the synaptosome preparation with various concentrations of this compound or control vehicle in assay buffer.

-

Initiate the uptake reaction by adding the radiolabeled substrate ([³H]-Norepinephrine or [³H]-Dopamine).

-

Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer or by adding a stop solution containing a potent inhibitor.

-

Lyse the synaptosomes and measure the accumulated radioactivity by liquid scintillation counting.

4.2.3. Data Analysis

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the percentage of inhibition of specific uptake for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific substrate uptake) using non-linear regression.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound at a noradrenergic synapse.

Caption: Proposed mechanism of this compound at the noradrenergic synapse.

Experimental Workflows

The following diagrams outline the workflows for the key in vitro assays.

Caption: Workflow for the radioligand binding assay.

Caption: Workflow for the synaptosome uptake assay.

Conclusion

The in vitro characterization of this compound is essential for a comprehensive understanding of its pharmacological profile. The methodologies detailed in this guide, including radioligand binding assays and synaptosome uptake assays, provide a robust framework for determining its affinity and functional potency at the norepinephrine and dopamine transporters. While specific quantitative data for this compound remains to be fully elucidated in accessible literature, the described protocols are the standard for characterizing this class of compounds. The resulting data would be critical for guiding further preclinical and clinical development, establishing structure-activity relationships, and predicting in vivo efficacy and potential side effects.

References

Preclinical Antidepressant Activity of Dazadrol: A Technical Guide

Introduction

Dazadrol (also known as Sch 12650) is a synthetic compound identified as a potential antidepressant agent.[1] Developed by Schering Corp. in the late 1960s, its primary mechanism of action is the inhibition of noradrenaline (norepinephrine) reuptake.[1] By blocking the norepinephrine transporter (NET), this compound increases the concentration of noradrenaline in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This mechanism is a well-established principle for antidepressant efficacy. This technical guide summarizes the core preclinical studies and methodologies relevant to characterizing the antidepressant activity of a noradrenaline reuptake inhibitor like this compound.

In Vitro Preclinical Data: Noradrenaline Reuptake Inhibition

The initial preclinical assessment of a compound like this compound involves determining its potency and selectivity for the norepinephrine transporter in vitro. This is typically achieved through radioligand binding assays or functional uptake assays using synaptosomes or cell lines expressing the human norepinephrine transporter.

Table 1: Representative In Vitro Profile of a Noradrenaline Reuptake Inhibitor

| Parameter | Representative Value (IC₅₀ nM) | Description |

| Noradrenaline (NA) Reuptake Inhibition | 1 - 50 | Concentration of the compound that inhibits 50% of noradrenaline uptake. |

| Serotonin (5-HT) Reuptake Inhibition | >1000 | Concentration of the compound that inhibits 50% of serotonin uptake. |

| Dopamine (DA) Reuptake Inhibition | >1000 | Concentration of the compound that inhibits 50% of dopamine uptake. |

Note: The values in this table are representative for a selective noradrenaline reuptake inhibitor and are for illustrative purposes. Specific data for this compound is not available.

In Vivo Preclinical Data: Animal Models of Depression

The antidepressant-like effects of this compound would be evaluated in various animal models of depression. The most common of these are the Forced Swim Test (FST) and the Tail Suspension Test (TST), which are sensitive to the effects of acute antidepressant treatment.

Table 2: Representative In Vivo Antidepressant-Like Effects of a Noradrenaline Reuptake Inhibitor in the Forced Swim Test (Rodent Model)

| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Reduction in Immobility |

| Vehicle | - | 180 ± 15 | - |

| This compound (Representative) | 10 | 120 ± 12 | 33% |

| This compound (Representative) | 30 | 90 ± 10 | 50% |

| Imipramine (Reference) | 20 | 100 ± 11 | 44% |

Note: The data in this table are representative and intended to illustrate the expected effects of a noradrenaline reuptake inhibitor in the Forced Swim Test. Specific data for this compound is not available.

Experimental Protocols

In Vitro Noradrenaline Reuptake Inhibition Assay

Objective: To determine the in vitro potency of this compound to inhibit the norepinephrine transporter (NET).

Methodology:

-

Preparation of Synaptosomes: Rat brain cortex is homogenized in a sucrose buffer. The homogenate is centrifuged at a low speed to remove cellular debris, and the resulting supernatant is then centrifuged at a high speed to pellet the synaptosomes. The synaptosomal pellet is resuspended in a physiological buffer.

-

Uptake Assay:

-

Aliquots of the synaptosomal preparation are pre-incubated with various concentrations of this compound or a reference compound.

-

[³H]-Noradrenaline (radiolabeled noradrenaline) is added to initiate the uptake reaction.

-

The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).

-

Non-specific uptake is determined in the presence of a high concentration of a standard NET inhibitor (e.g., desipramine) or by conducting the assay at 0-4°C.

-

-

Termination of Uptake: The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that causes 50% inhibition of [³H]-noradrenaline uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curve.

In Vivo Forced Swim Test (FST) in Rodents

Objective: To assess the antidepressant-like activity of this compound in a behavioral despair model.

Methodology:

-

Animals: Male mice or rats are used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Apparatus: A cylindrical tank (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Animals are randomly assigned to treatment groups (vehicle, this compound at various doses, and a positive control like imipramine).

-

This compound or the respective control substance is administered via an appropriate route (e.g., intraperitoneally) at a specific time before the test (e.g., 30-60 minutes).

-

Each animal is individually placed in the water-filled cylinder for a 6-minute session.

-

The session is typically video-recorded for later analysis.

-

-

Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

-

Data Analysis: The mean duration of immobility for each treatment group is calculated. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the immobility times between the this compound-treated groups and the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Signaling Pathways and Visualizations

Mechanism of Action of this compound

This compound, as a noradrenaline reuptake inhibitor, acts at the synaptic cleft of noradrenergic neurons. The following diagram illustrates this mechanism.

Caption: Mechanism of action of this compound at the noradrenergic synapse.

Experimental Workflow for the Forced Swim Test

The workflow for conducting the Forced Swim Test is a standardized procedure to ensure reliable and reproducible results.

Caption: Standardized experimental workflow for the Forced Swim Test.

Conclusion

The preclinical profile of this compound is consistent with that of a selective noradrenaline reuptake inhibitor. Its primary mechanism of action, the blockade of the norepinephrine transporter, leads to an increase in synaptic noradrenaline, which is hypothesized to mediate its antidepressant effects. While specific quantitative data from the original preclinical studies are not widely available, the established methodologies for assessing noradrenaline reuptake inhibitors, including in vitro reuptake assays and in vivo behavioral models like the Forced Swim Test, provide a robust framework for understanding the antidepressant potential of this compound. Further research, should it be undertaken, would likely confirm these foundational preclinical findings and further elucidate the neurobiological effects of this compound.

References

Neuropharmacological Profile of Dazadrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazadrol (Sch 12650) is a synthetic compound developed by Schering Corp. in the late 1960s and early 1970s, initially investigated for its antidepressant properties. Structurally a pyridinemethanol derivative, its primary mechanism of action is the inhibition of norepinephrine reuptake, leading to increased noradrenergic neurotransmission. While preclinical studies demonstrated its potential as an antidepressant, this compound was never commercially marketed, and detailed quantitative pharmacological data in the public domain is scarce. This guide provides a comprehensive overview of the known neuropharmacological profile of this compound, including its mechanism of action, and presents detailed, representative experimental protocols for assessing monoamine reuptake inhibition, typical of the era of its development. Due to the absence of specific binding affinity data for this compound in accessible literature, comparative data for other relevant monoamine reuptake inhibitors is provided for context.

Introduction

This compound, also known by its developmental code Sch 12650 and chemical name (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol, emerged from an era of significant discovery in psychopharmacology. Early research identified its primary activity as a norepinephrine reuptake inhibitor, a mechanism shared by many successful antidepressant medications. This guide aims to consolidate the available information on this compound's neuropharmacology and provide a technical framework for understanding its actions within the central nervous system.

Mechanism of Action

This compound's principal mechanism of action is the blockade of the norepinephrine transporter (NET). The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. By inhibiting NET, this compound increases the concentration and prolongs the duration of norepinephrine in the synapse, leading to enhanced activation of adrenergic receptors. While its primary target is the NET, the potential for interaction with other monoamine transporters, such as the dopamine transporter (DAT), was also considered during its initial evaluation.

Quantitative Pharmacological Data

Table 1: Comparative Binding Affinities (Ki, nM) for Selected Norepinephrine Reuptake Inhibitors

| Compound | NET | DAT | SERT |

| Desipramine | 1.1 | 25 | 36 |

| Reboxetine | 1.1 | 980 | 10,000 |

| Atomoxetine | 5 | 77 | 79 |

| Nisoxetine | 0.8 | 39 | 90 |

Data are representative values from various sources and are intended for comparative purposes only.

Table 2: Comparative Binding Affinities (Ki, nM) for Selected Dopamine Reuptake Inhibitors

| Compound | DAT | NET | SERT |

| GBR-12909 | 0.6 | 12 | 1,400 |

| Methylphenidate | 115 | 39 | 4,078 |

| Bupropion | 526 | 1,980 | 43,700 |

| Vanoxerine | 0.9 | 110 | 1,400 |

Data are representative values from various sources and are intended for comparative purposes only.

Experimental Protocols

The following sections describe representative experimental protocols for assessing the inhibition of norepinephrine and dopamine reuptake. These methods are based on established techniques that would have been contemporaneous with the development of this compound.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This assay determines the binding affinity of a test compound for the NET by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Tissue Preparation:

-

Rat brain regions rich in NET, such as the hypothalamus or cortex, are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the crude membrane fraction.

-

The membrane pellet is washed and resuspended in fresh assay buffer.

-

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled NET ligand (e.g., [3H]-nisoxetine) and varying concentrations of the test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).

-

The reaction is allowed to reach equilibrium (e.g., incubation for 60-120 minutes at 4°C).

-

-

Separation and Counting:

-

The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal [3H]-Norepinephrine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation:

-

Rat brain tissue is homogenized in an iso-osmotic sucrose solution.

-

The homogenate undergoes differential centrifugation to isolate the synaptosomal fraction, which contains resealed nerve terminals.

-

The final synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).

-

-

Uptake Reaction:

-

Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of the test compound (this compound) or vehicle.

-

Uptake is initiated by the addition of a low concentration of [3H]-norepinephrine.

-

The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a known potent NET inhibitor.

-

-

Termination and Measurement:

-

The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

The amount of [3H]-norepinephrine taken up by the synaptosomes is determined by lysing the synaptosomes on the filters and measuring the radioactivity via liquid scintillation counting.

-

-

Data Analysis:

-

The percentage inhibition of specific uptake is calculated for each concentration of the test compound.

-

An inhibition curve is constructed, and the IC50 value is determined.

-

Conclusion

This compound (Sch 12650) represents an early effort in the development of norepinephrine reuptake inhibitors for the treatment of depression. Its primary neuropharmacological action is the blockade of the norepinephrine transporter, a mechanism that has proven to be therapeutically valuable. Although the discontinuation of its development has resulted in a scarcity of detailed, publicly available quantitative data, an understanding of its mechanism of action and the experimental approaches of its time allows for a comprehensive neuropharmacological profile to be constructed. The protocols and comparative data presented in this guide offer a valuable resource for researchers and scientists interested in the historical context of antidepressant drug discovery and the enduring importance of monoamine transporter pharmacology. Further investigation into historical archives or declassified documents may yet reveal the specific quantitative data for this interesting compound.

The Enantiomeric Profile of Dazadrol: An Uncharted Territory in Neuropharmacology

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the stereoisomeric bioactivity of Dazadrol, a norepinephrine reuptake inhibitor developed by Schering Corporation in the 1960s. Despite the well-established principle that enantiomers of chiral drugs can exhibit markedly different pharmacological and toxicological profiles, specific data on the individual biological activities of the dextro- and levo-enantiomers of this compound are not present in the accessible scientific domain. This whitepaper will delineate the known pharmacology of racemic this compound and explore the theoretical implications of its chirality, drawing parallels from other chiral compounds in neuroscience.

While the precise quantitative data and detailed experimental protocols for this compound enantiomers are unavailable, this guide will provide a framework for the type of research that would be necessary to elucidate their individual contributions. It will also discuss the general methodologies used for chiral separation and the potential signaling pathways that could be differentially modulated by each enantiomer.

This compound: A Racemic Norepinephrine Reuptake Inhibitor

This compound, identified by the code Sch 12650, was investigated for its antidepressant properties. Its primary mechanism of action is understood to be the blockade of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. This action is believed to underlie its therapeutic effects. However, all published preclinical and clinical data appear to have been generated using the racemic mixture of this compound.

The importance of studying the individual enantiomers of chiral drugs is paramount. Enantiomers, being non-superimposable mirror images, can interact differently with chiral biological targets such as receptors and enzymes. This can lead to one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.

The Unexplored Enantioselectivity of this compound

The absence of public data on the enantiomers of this compound means that key questions about its pharmacology remain unanswered:

-

Which enantiomer is the active norepinephrine reuptake inhibitor? It is possible that one enantiomer is significantly more potent at blocking NET than the other.

-

Do the enantiomers have different off-target activities? One enantiomer might interact with other receptors or transporters, contributing to the overall pharmacological profile or to adverse effects.

-

Is there a metabolic difference between the enantiomers? The two enantiomers could be metabolized at different rates, leading to variations in their pharmacokinetic profiles.

To address these questions, a systematic investigation involving the resolution of the racemic mixture and the characterization of the individual enantiomers would be required.

Hypothetical Experimental Workflow for this compound Enantiomer Characterization

To provide a clear path for future research, the following section outlines a hypothetical experimental workflow for the separation and biological evaluation of this compound enantiomers.

Chiral Separation

The first critical step is the separation of the dextro- and levo-enantiomers. A common and effective method for this is chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

-

Column Selection: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamate), would be selected.

-

Mobile Phase Optimization: A series of mobile phases, typically consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), would be tested to achieve optimal separation of the enantiomers. The addition of additives like trifluoroacetic acid or diethylamine may be necessary to improve peak shape and resolution.

-

Detection: A UV detector set at a wavelength where this compound exhibits strong absorbance would be used for detection.

-

Fraction Collection: Once separation is achieved, the individual enantiomeric fractions would be collected.

-

Purity and Absolute Configuration Analysis: The enantiomeric purity of the collected fractions would be determined using analytical chiral HPLC. The absolute configuration of each enantiomer (R or S) would need to be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard if one were synthesized.

A logical workflow for this process is depicted below.

Biological Activity Assessment

Once separated and characterized, the individual enantiomers would be subjected to a battery of in vitro and in vivo assays to determine their biological activity.

Table 1: Hypothetical Quantitative Comparison of this compound Enantiomers

| Assay Type | Parameter Measured | Dextro-Dazadrol | Levo-Dazadrol | Racemic this compound |

| In Vitro | ||||

| NET Binding Affinity | Ki (nM) | Data Needed | Data Needed | Data Needed |

| NET Uptake Inhibition | IC50 (nM) | Data Needed | Data Needed | Data Needed |

| SERT Binding Affinity | Ki (nM) | Data Needed | Data Needed | Data Needed |

| DAT Binding Affinity | Ki (nM) | Data Needed | Data Needed | Data Needed |

| In Vivo | ||||

| Forced Swim Test | Immobility Time (s) | Data Needed | Data Needed | Data Needed |

| Locomotor Activity | Activity Counts | Data Needed | Data Needed | Data Needed |

Experimental Protocol: In Vitro Norepinephrine Transporter (NET) Uptake Assay

-

Cell Culture: A stable cell line expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells, would be cultured under standard conditions.

-

Assay Procedure:

-

Cells are plated in a 96-well plate.

-

Cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are incubated with varying concentrations of dextro-Dazadrol, levo-Dazadrol, or racemic this compound.

-

A fixed concentration of radiolabeled norepinephrine (e.g., [³H]NE) is added to each well.

-

The uptake reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is terminated by washing the cells with ice-cold KRH buffer.

-

Cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

-

-

Data Analysis: The concentration of each compound that inhibits 50% of the specific [³H]NE uptake (IC50) is calculated by non-linear regression analysis.

Potential Signaling Pathways and Enantiomeric Differentiation

The primary signaling pathway affected by this compound is the norepinephrine system. By blocking NET, this compound increases the concentration of norepinephrine in the synaptic cleft, leading to enhanced activation of adrenergic receptors (alpha and beta) on postsynaptic neurons.

It is conceivable that the enantiomers of this compound could exhibit differential effects on this pathway. For instance, the more potent enantiomer at NET would cause a greater downstream activation of adrenergic signaling. Furthermore, if one enantiomer possesses affinity for other targets, it could modulate different or interacting signaling cascades.

The diagram below illustrates the general signaling pathway of a norepinephrine reuptake inhibitor.

Conclusion and Future Directions

The biological activity of the individual enantiomers of this compound remains a critical unknown in its pharmacological profile. While the racemic mixture has been characterized as a norepinephrine reuptake inhibitor, the specific contributions of its dextro- and levo- forms are yet to be determined. The methodologies and hypothetical data presented in this whitepaper provide a roadmap for future research that is essential for a complete understanding of this compound's mechanism of action and for potentially optimizing its therapeutic application. The elucidation of the enantioselective pharmacology of this compound would not only be of academic interest but could also hold implications for the development of more refined and targeted antidepressant therapies. Researchers in the fields of medicinal chemistry, pharmacology, and drug development are encouraged to pursue this underexplored area of neuropharmacology.

The Historical Trajectory of Dazadrol: An Early Norepinephrine Reuptake Inhibitor

Kenilworth, NJ – In the landscape of antidepressant drug discovery, the late 1960s marked a period of significant exploration into the neurochemical basis of depression. It was during this era that Schering Corporation developed Dazadrol, also known by its research code Sch 12650, a novel synthetic compound identified as a potent norepinephrine reuptake inhibitor.[1] While this compound showed initial promise in preclinical studies, its development appears to have been discontinued, leaving behind a sparse but intriguing history in the annals of psychopharmacology.

Preclinical Pharmacology

This compound, chemically identified as (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol, was one of the early compounds designed to modulate noradrenergic signaling in the brain.[1] The primary mechanism of action for this compound was determined to be the blockade of noradrenaline (norepinephrine) reuptake at the synaptic cleft.[1] This action would lead to an increased concentration of norepinephrine available to bind to postsynaptic receptors, a mechanism believed to be responsible for its potential antidepressant effects.

Two key preclinical studies, published in the early 1970s, provide the main body of evidence for this compound's pharmacological profile.

Key Preclinical Studies

| Study | Key Findings | Year |

| Lippmann, W. | Demonstrated this compound's ability to block noradrenaline uptake. Also noted an inhibitory effect on both basal and induced gastric acid secretion in rats. | 1970 |

| Schmitt, H. & Petillot, N. | Further elucidated the pharmacological properties of this compound, supporting its potential as an antidepressant agent. | 1971 |

Mechanism of Action: A Noradrenergic Focus

The development of this compound was rooted in the monoamine hypothesis of depression, which posited that a deficiency in certain neurotransmitters, such as norepinephrine and serotonin, was a key etiological factor in the disorder. By specifically targeting the norepinephrine transporter (NET), this compound was designed to rectify this putative neurochemical imbalance.

Caption: Proposed mechanism of action for this compound.

Developmental Discontinuation

Despite the initial preclinical findings, the development of this compound appears to have been halted. The precise reasons for this discontinuation are not well-documented in publicly accessible records. It is plausible that the compound did not demonstrate a favorable safety or efficacy profile in later, unpublished preclinical studies or in any early-phase clinical trials that may have been conducted. The competitive landscape of antidepressant development in the 1970s, with the rise of tricyclic antidepressants and the early groundwork for selective serotonin reuptake inhibitors (SSRIs), may have also contributed to the decision to not proceed with this compound.

Conclusion

This compound (Sch 12650) represents an early effort in the targeted development of antidepressants focused on the noradrenergic system. While its journey from discovery to discontinuation remains largely obscure, its existence underscores a critical phase in the evolution of neuropharmacology. The limited available data highlights a compound with a clear mechanism of action that, for reasons lost to the passage of time and the confidentiality of pharmaceutical research, did not culminate in a clinically available therapeutic. Further archival research into the records of Schering Corporation may one day provide a more complete picture of the history and ultimate fate of this promising, yet ultimately sidelined, antidepressant candidate.

References

An In-depth Technical Guide to the Physicochemical Characterization of Dazadrol: Solubility and Stability

Disclaimer: Dazadrol is a research compound developed in the 1960s.[1] Publicly available, detailed quantitative data on its solubility and stability is scarce. The following guide provides a comprehensive framework for such an analysis, including established experimental protocols and data presentation formats. The quantitative data presented herein is hypothetical and illustrative to serve as a template for researchers conducting such studies.

Introduction

This compound (IUPAC Name: (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol) is a synthetic pyridinemethanol derivative with a molecular formula of C₁₅H₁₄ClN₃O and a molar mass of 287.75 g·mol⁻¹.[1][2][3] Developed by Schering Corp., it is primarily classified as a noradrenaline (norepinephrine) reuptake inhibitor, which forms the basis of its antidepressant effects.[1] The physicochemical properties of a drug candidate, particularly its solubility and stability, are critical determinants of its biopharmaceutical behavior, influencing formulation development, bioavailability, and shelf-life. This document outlines the core methodologies and data interpretation for assessing the solubility and stability profile of this compound.

Solubility Profile

Aqueous and solvent solubility are fundamental parameters that affect a drug's absorption and formulation possibilities. The solubility of this compound would be determined across a range of physiologically relevant pH values and in various solvents commonly used in pharmaceutical development.

Hypothetical Solubility Data

The following table summarizes hypothetical solubility data for this compound, determined using a standardized shake-flask method at 25°C.

| Solvent/Medium | pH | Solubility (mg/mL) | Classification |

| Purified Water | 7.0 | 0.08 | Slightly Soluble |

| 0.1 N HCl | 1.2 | 15.2 | Soluble |

| Phosphate Buffer | 6.8 | 0.15 | Slightly Soluble |

| Phosphate Buffer | 7.4 | 0.07 | Slightly Soluble |

| DMSO | N/A | >100 | Very Soluble |

| Ethanol (95%) | N/A | 25.5 | Freely Soluble |

| Propylene Glycol | N/A | 45.0 | Freely Soluble |

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol describes the widely used shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent or buffer over a defined period.

Materials:

-

This compound (pure API)

-

Selected solvents and buffers (e.g., purified water, 0.1 N HCl, phosphate buffered saline pH 7.4)

-

Scintillation vials or glass test tubes

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Analytical balance

-

HPLC system with a validated, stability-indicating method

-

0.22 µm syringe filters (PTFE or other compatible material)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the desired solvent. The excess solid should be clearly visible.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Allow the suspension to equilibrate for a predetermined time (typically 24 to 72 hours). Preliminary experiments should establish the time required to reach equilibrium.

-

After equilibration, visually inspect the vials to ensure excess solid remains.

-

Allow the vials to stand undisturbed for at least 1 hour to let the solid settle.

-

Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove all undissolved solids.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

-

The resulting concentration is reported as the equilibrium solubility.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Hypothetical Stability Data: Solid-State Forced Degradation

Forced degradation studies are conducted to identify potential degradation products and pathways. The table below presents hypothetical results for solid-state this compound exposed to stress conditions for 14 days, with analysis by a stability-indicating HPLC method.

| Stress Condition | Appearance | Assay (% Initial) | Total Degradants (%) | Major Degradant (RRT) |

| Control (5°C, dark) | White to off-white powder | 99.8 | 0.2 | N/A |

| Thermal (60°C) | No change | 98.5 | 1.5 | 0.88 |

| Humidity (40°C / 75% RH) | Slight yellowing | 96.2 | 3.8 | 0.88, 1.15 |

| Acid Hydrolysis (0.1 N HCl vapor) | Yellow powder | 91.5 | 8.5 | 0.72 |

| Base Hydrolysis (0.1 N NaOH vapor) | No change | 99.5 | 0.5 | N/A |

| Oxidation (3% H₂O₂ vapor) | Brownish tint | 88.0 | 12.0 | 1.30 |

| Photostability (ICH Q1B) | Slight yellowing | 97.1 | 2.9 | 0.95 |

Experimental Protocol: Forced Degradation in Solid State

This protocol outlines a typical procedure for conducting forced degradation studies on the this compound drug substance, following principles from ICH guidelines.[4][5]

Objective: To identify degradation pathways and support the development of a stability-indicating analytical method.

Materials:

-

This compound (pure API)

-

Climate-controlled stability chambers

-

Photostability chamber (ICH Q1B compliant)

-

Shallow glass dishes for solid samples

-

Desiccators containing saturated salt solutions or vapor from acidic/basic/oxidative solutions

-

HPLC system with a validated method

Procedure:

-

Thermal Stress: Place a thin layer of this compound powder in a glass dish inside a stability chamber set to an elevated temperature (e.g., 60°C).

-

Humidity Stress: Place the sample in a chamber set to elevated temperature and relative humidity (e.g., 40°C / 75% RH).

-

Hydrolytic Stress:

-

Acid: Place the sample in a desiccator containing a beaker of 0.1 N HCl (not in direct contact) to expose the drug to acidic vapors.

-

Base: Repeat the above process using 0.1 N NaOH.

-

-

Oxidative Stress: Place the sample in a desiccator containing a beaker of 3% hydrogen peroxide to expose it to oxidative stress.

-

Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be run in parallel.

-

Sample Analysis: At specified time points (e.g., 3, 7, 14 days), withdraw samples from each condition. Prepare solutions in a suitable solvent and analyze using the stability-indicating HPLC method to determine the remaining percentage of this compound (assay) and the formation of any degradation products.

Visualizations: Pathways and Workflows

Signaling Pathway: Noradrenaline Reuptake Inhibition

This compound's primary mechanism of action is the inhibition of the noradrenaline transporter (NAT), also known as the norepinephrine transporter (NET).[1] This action increases the concentration of noradrenaline in the synaptic cleft, enhancing noradrenergic signaling.

Caption: Mechanism of action for this compound as a noradrenaline reuptake inhibitor.

Experimental Workflow: Physicochemical Profiling

The logical flow for characterizing a new chemical entity like this compound involves sequential solubility and stability assessments to inform downstream development.

References

Preliminary Toxicity Screening of Dazadrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific preclinical toxicity of Dazadrol (Sch 12650) is limited. This document serves as an in-depth technical guide outlining the essential preliminary toxicity screening that would be required for a compound of this nature, based on its pharmacological class and available information. The experimental protocols and data presented are illustrative and based on standard toxicological practices.

Introduction

This compound is a synthetic antidepressant developed in the 1960s, acting primarily as a noradrenaline reuptake inhibitor.[1] By increasing the concentration of noradrenaline in the synaptic cleft, it exerts its therapeutic effects on mood and neurological function.[1] As with any centrally acting agent, a thorough preclinical toxicity assessment is paramount to identify potential hazards before clinical development. This guide details a proposed framework for the preliminary toxicity screening of this compound, focusing on in vitro and in vivo assays to evaluate its potential cytotoxic, genotoxic, and organ-specific toxicities.

Core Principles of Preliminary Toxicity Screening

The primary goal of preliminary toxicity screening is to identify potential toxic liabilities of a drug candidate early in the development process. This allows for a risk-based assessment and can guide further development, including dose selection for later-stage nonclinical and clinical studies.[2][3] Key areas of investigation include:

-

Cytotoxicity: The potential of the compound to cause cell death.

-

Genotoxicity: The potential to damage genetic material (DNA), which can lead to mutations and cancer.[4][5]

-

Organ-Specific Toxicity: Evaluating adverse effects on major organ systems, with a particular focus on the liver (hepatotoxicity), heart (cardiotoxicity), and nervous system (neurotoxicity) for a compound like this compound.[6]

Data Presentation: Illustrative Toxicity Profile of a this compound-like Compound

The following tables represent how quantitative data from preliminary toxicity screening would be summarized for a compound with a similar pharmacological profile to this compound.

Table 1: In Vitro Cytotoxicity

| Cell Line | Assay Type | Endpoint | IC50 (µM) [Illustrative] |

| HepG2 (Human Liver) | MTT | Cell Viability | 85 |

| SH-SY5Y (Human Neuroblastoma) | LDH Release | Cell Lysis | 120 |

| H9c2 (Rat Cardiomyoblast) | AlamarBlue | Cell Viability | > 200 |

| CHO-K1 (Chinese Hamster Ovary) | Neutral Red Uptake | Cell Viability | 150 |

Table 2: In Vitro Genotoxicity

| Assay | Test System | Metabolic Activation | Result [Illustrative] |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537) | With and Without S9 | Negative |

| Micronucleus Test | CHO-K1 Cells | With and Without S9 | Negative |

| Chromosomal Aberration | Human Peripheral Blood Lymphocytes | With and Without S9 | Inconclusive |

Table 3: Acute In Vivo Toxicity

| Species | Route of Administration | LD50 (mg/kg) [Illustrative] | Key Clinical Signs Observed |

| Mouse | Oral | 350 | Sedation, ataxia, tremors |

| Rat | Intraperitoneal | 180 | Hyperactivity, convulsions |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicity studies.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

-

Cell Lines:

-

HepG2 (liver model)

-

SH-SY5Y (neuronal model)

-

H9c2 (cardiac model)

-

CHO-K1 (general cytotoxicity)

-

-

Methodology (MTT Assay Example):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

This compound is added at increasing concentrations (e.g., 0.1 µM to 1000 µM) in triplicate.

-

After a 24 or 48-hour incubation period, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.

-

The IC50 value is calculated from the dose-response curve.

-

In Vitro Genotoxicity Assays

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Histidine-dependent strains of Salmonella typhimurium are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

-

If this compound or its metabolites are mutagenic, they will cause a reversion mutation, allowing the bacteria to grow on a histidine-deficient medium.

-

The number of revertant colonies is counted and compared to the negative control.

-

-

In Vitro Micronucleus Test:

-

CHO-K1 cells are treated with this compound with and without S9 metabolic activation.

-

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

After incubation, cells are harvested, fixed, and stained.

-

The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope.

-

Acute In Vivo Toxicity Study

Objective: To determine the median lethal dose (LD50) and observe signs of systemic toxicity.

-

Animal Model:

-

Species: Mice and rats (one rodent and one non-rodent species are typically used in later-stage toxicology).[7]

-

Sex: Both males and females.

-

-

Methodology (Up-and-Down Procedure):

-

Animals are fasted overnight before dosing.

-

A single animal is dosed with a starting concentration of this compound.

-

The animal is observed for a defined period (e.g., 48 hours) for signs of toxicity and mortality.

-

If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

-

This sequential dosing continues until the criteria for stopping the test are met.

-

The LD50 is calculated using statistical methods.

-

All animals are observed for a total of 14 days for any delayed effects.[2]

-

At the end of the study, a gross necropsy is performed on all animals.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts relevant to the toxicological evaluation of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Early toxicity screening strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nandrolone androgenic hormone presents genotoxic effects in different cells of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Toxicity Testing | Porsolt [porsolt.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

Methodological & Application

Dazadrol Dosage and Administration in In Vivo Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazadrol (formerly Sch 12650) is a synthetic compound developed in the 1970s that acts as a selective noradrenaline (norepinephrine) reuptake inhibitor. This mechanism of action suggests potential applications as an antidepressant and for studying the role of noradrenergic pathways in various physiological and pathological processes. These application notes provide a framework for researchers utilizing this compound in in vivo rodent models. Due to the limited availability of original preclinical data, specific dosages from historical studies are not available. Therefore, researchers should consider the following protocols as a starting point and conduct dose-finding studies to determine the optimal concentration for their specific experimental paradigm.

Mechanism of Action